molecular formula C29H48O B1233290 5,25-Stigmastadienol CAS No. 2364-23-0

5,25-Stigmastadienol

Cat. No.: B1233290
CAS No.: 2364-23-0
M. Wt: 412.7 g/mol
InChI Key: GHGKPLPBPGYSOO-UHFFFAOYSA-N
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Description

Clerosterol is a plant-derived sterol first isolated from the stem of Clerodendron bungei (臭牡丹) . It is a C29 phytosterol with a unique side-chain structure, including a 24-ethyl group and a double bond at position 25(26) . Clerosterol is biosynthesized in plants such as Ajuga reptans hairy roots and olive varieties (Olea europaea), where it coexists with other sterols like β-sitosterol and stigmasterol . Its bioactivity spans antioxidant, pro-apoptotic, and neuroprotective effects, particularly in cancer cell lines (e.g., A2058 melanoma cells) .

Properties

IUPAC Name

17-(5-ethyl-6-methylhept-6-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,20-21,23-27,30H,2,7-9,11-18H2,1,3-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHGKPLPBPGYSOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80946457
Record name Stigmasta-5,25-dien-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80946457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Clerosterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034197
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2364-23-0
Record name Clerosterol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144945
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Stigmasta-5,25-dien-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80946457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Clerosterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034197
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

147 °C
Record name Clerosterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034197
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Clerosterol can be synthesized through various chemical processes. One common method involves the extraction of phytosterols from plant sources, followed by purification and chemical modification. The extraction process typically involves the use of solvents such as hexane in a Soxhlet extractor at elevated temperatures (around 60°C) for several hours .

Industrial Production Methods: In industrial settings, clerosterol is often produced through the extraction of sterols from vegetable oils or other plant-based materials. The process includes saponification, where the oils are treated with an alkali to convert the sterol esters into free sterols, followed by purification steps such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Clerosterol undergoes various chemical reactions, including:

    Oxidation: Clerosterol can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert clerosterol into different reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the clerosterol molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or alkanes .

Scientific Research Applications

Clerosterol has a wide range of scientific research applications:

Mechanism of Action

Clerosterol exerts its effects through several mechanisms:

Comparison with Similar Compounds

Comparative Analysis of Clerosterol and Related Sterols

Structural Comparison

Clerosterol’s structure distinguishes it from common sterols:

  • β-Sitosterol : A C29 sterol with a 24-ethyl group but lacking the 25(26) double bond. This structural difference reduces β-sitosterol’s capacity to modulate mitochondrial apoptosis pathways compared to clerosterol .
  • Stigmasterol : Contains a 22(23) double bond and a 24-ethyl group but differs in side-chain saturation, influencing its membrane fluidity regulation .
  • Campesterol : A C28 sterol with a 24-methyl group, structurally simpler than clerosterol, leading to divergent roles in plant membrane architecture .

Table 1: Structural Features of Key Phytosterols

Sterol Molecular Formula Key Structural Features
Clerosterol C29H48O 24-ethyl, Δ25(26) double bond
β-Sitosterol C29H50O 24-ethyl, saturated side chain
Stigmasterol C29H48O 24-ethyl, Δ22(23) and Δ5(6) double bonds
Campesterol C28H48O 24-methyl, Δ5(7) double bond

Sources:

Functional and Bioactivity Differences

Anticancer Activity
  • Clerosterol: Induces caspase-dependent apoptosis in A2058 melanoma cells (IC50: 150 μM) via Bax/Bcl-2 modulation and mitochondrial membrane depolarization .
  • β-Sitosterol: Exhibits weaker pro-apoptotic effects in melanoma models, primarily acting via cell cycle arrest rather than caspase activation .

Table 2: Bioactivity Comparison in Cancer Models

Sterol Cell Line Mechanism Efficacy (IC50)
Clerosterol A2058 melanoma Caspase-3/9 activation, Bax↑, Bcl-2↓ 150 μM
β-Sitosterol MCF-7 breast cancer G0/G1 phase arrest >200 μM
Stigmasterol HL-60 leukemia ROS scavenging, NF-κB inhibition N/A

Sources:

Antioxidant and Neuroprotective Roles
  • Clerosterol attenuates UVB-induced oxidative damage in keratinocytes (HaCaT cells) and BALB/c mice, outperforming Δ7-stigmastenol in lipid peroxidation reduction .

Ecological and Industrial Relevance

  • Olive Oil Composition : Clerosterol constitutes 0.99–1.06% of sterols in olive oils, while β-sitosterol dominates (79.45–85.23%) . Genetic factors strongly influence sterol profiles, with discriminant analysis identifying clerosterol as a key varietal marker .
  • Macadamia Nut Oil: Clerosterol is a minor component (0.03%) compared to β-sitosterol (1.96%), highlighting its niche distribution .

Table 3: Sterol Composition in Plant Oils (%)

Source Clerosterol β-Sitosterol Stigmasterol Campesterol
Olive Oil 0.99–1.06 79.45–85.23 0.01–0.02 0.07–0.12
Macadamia Oil 0.03 1.96 0.01 0.12

Sources:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,25-Stigmastadienol
Reactant of Route 2
5,25-Stigmastadienol

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